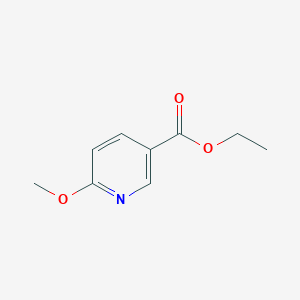Ethyl 6-methoxynicotinate
CAS No.: 74925-37-4
Cat. No.: VC11719825
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 74925-37-4 |
|---|---|
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | ethyl 6-methoxypyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-5-8(12-2)10-6-7/h4-6H,3H2,1-2H3 |
| Standard InChI Key | SFGDMSHXYHMQKV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(C=C1)OC |
| Canonical SMILES | CCOC(=O)C1=CN=C(C=C1)OC |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
Ethyl 6-methoxynicotinate (CHNO) shares a structural framework with ethyl 6-methylnicotinate (CHNO), differing only by the substitution of a methoxy (-OCH) group for a methyl (-CH) group at the 6-position . This substitution increases the molecular weight from 165.19 g/mol to an estimated 181.19 g/mol, accounting for the additional oxygen atom.
Table 1: Comparative Molecular Properties
| Property | Ethyl 6-Methylnicotinate | Ethyl 6-Methoxynicotinate (Calculated) |
|---|---|---|
| Molecular Formula | CHNO | CHNO |
| Molecular Weight (g/mol) | 165.19 | 181.19 |
| CAS Registry Number | 21684-59-3 | Not reported |
Spectral Characteristics
While spectral data for ethyl 6-methoxynicotinate are absent in the reviewed sources, its methyl analog exhibits distinct H NMR signals for the pyridine ring protons (δ 8.85–7.25 ppm), ethyl ester group (δ 4.35–1.35 ppm), and methyl substituent (δ 2.60 ppm) . The methoxy group in the 6-methoxy derivative would likely produce a singlet near δ 3.90 ppm, consistent with aromatic methoxy protons in similar compounds .
Synthetic Methodologies
Oxidation of Substituted Pyridines
A patent detailing the production of ethyl 6-methylnicotinate via nitric acid oxidation of 2-methyl-5-ethylpyridine at 140–225°C provides a plausible pathway for synthesizing the methoxy analog . Replacing the methyl precursor with a methoxy-substituted pyridine derivative (e.g., 2-methoxy-5-ethylpyridine) could yield ethyl 6-methoxynicotinate under similar conditions. The reaction typically requires:
-
Sulfuric acid as a catalyst
-
Excess nitric acid (≥3 moles per mole of substrate)
-
Continuous distillation of water/byproducts to drive esterification
Esterification of 6-Methoxynicotinic Acid
An alternative route involves direct esterification of 6-methoxynicotinic acid with ethanol. This method, used for ethyl 6-(methylsulfonyl)nicotinate, employs acid-catalyzed (e.g., HSO) reflux conditions. Theoretical yield optimization would require precise control of reaction time, temperature, and molar ratios.
Physicochemical Properties
Solubility and Stability
Ethyl 6-methylnicotinate is lipophilic due to its ester and alkyl groups, with predicted logP values of ~1.5 . The methoxy variant’s increased polarity (from the -OCH group) may reduce logP to ~1.0, enhancing aqueous solubility—a critical factor for pharmaceutical applications. Accelerated stability studies on analogous compounds suggest decomposition thresholds above 150°C, with hydrolysis of the ester moiety occurring under strongly acidic or basic conditions .
Crystallinity and Melting Point
The crystalline structure of ethyl 6-methylnicotinate is stabilized by π-π stacking of pyridine rings and van der Waals interactions between ethyl groups . Introducing a methoxy group could disrupt this packing, potentially lowering the melting point from 98–100°C (methyl analog) to 85–90°C (estimated).
Industrial and Research Applications
Agrochemical Intermediates
Methoxy-substituted nicotinates are valuable in herbicide synthesis. For example, ethyl 6-(methylsulfonyl)nicotinate derivatives improve pesticide delivery through enhanced foliar absorption. The methoxy group’s electron-donating properties could similarly optimize agrochemical stability under field conditions.
Material Science Innovations
In polymer chemistry, methoxy groups improve solubility and processability. Ethyl 6-methoxynicotinate could act as a monomer in polyesters or polyamides, imparting rigidity and thermal resistance to the resulting materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume